N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride

High-throughput screening Compound solubility Salt form selection

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride (CAS 1269105-65-8, ChemBridge Catalog No. is the dihydrochloride salt of a synthetic meta-aminophenyl-pyrrolidinyl-acetamide scaffold with molecular formula C₁₂H₁₉Cl₂N₃O and molecular weight 292.20 g/mol.

Molecular Formula C12H19Cl2N3O
Molecular Weight 292.2 g/mol
CAS No. 1269105-65-8
Cat. No. B1522374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride
CAS1269105-65-8
Molecular FormulaC12H19Cl2N3O
Molecular Weight292.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(=O)NC2=CC=CC(=C2)N.Cl.Cl
InChIInChI=1S/C12H17N3O.2ClH/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15;;/h3-5,8H,1-2,6-7,9,13H2,(H,14,16);2*1H
InChIKeyYOBSQNLTLUIKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide Dihydrochloride (CAS 1269105-65-8): A ChemBridge CORE Library Meta-Amino Screening Compound for Kinase-Focused Discovery


N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride (CAS 1269105-65-8, ChemBridge Catalog No. 4027641) is the dihydrochloride salt of a synthetic meta-aminophenyl-pyrrolidinyl-acetamide scaffold with molecular formula C₁₂H₁₉Cl₂N₃O and molecular weight 292.20 g/mol . The compound belongs to ChemBridge's CORE Library stock (>600,000 lead-like/drug-like small molecules) and is also represented in the computationally selected KINACore Library of more than 20,000 kinase-biased compounds chosen via 3D pharmacophore fingerprint matching against published kinase actives and ATP adenosine-moiety pharmacophores . It exists as an achiral solid with 95% purity, bearing the MFCD identifier MFCD18483442 . The free base form (CAS 891855-91-7) shares the identical core scaffold but differs critically in salt composition, aqueous solubility, and LogD profile .

Why N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide Dihydrochloride Cannot Be Interchanged with Positional Isomers or Alternative Salt Forms


Although the three positional isomers—N-(2-aminophenyl)- (CAS 91646-50-3), N-(3-aminophenyl)- (CAS 891855-91-7 free base / 1269105-65-8 2HCl), and N-(4-aminophenyl)-2-(1-pyrrolidinyl)acetamide (CAS 875923-90-3)—share identical molecular formula (C₁₂H₁₇N₃O, MW 219.28 for the free base) and topological polar surface area (tPSA 58.4 Ų), they differ measurably in computed lipophilicity (XLogP3: 1.7, 1.9, and 1.8 respectively), molecular complexity, and critically in the spatial orientation of the aniline amino group relative to the acetamide linkage [1]. The dihydrochloride salt form further distinguishes itself from the free base through an approximately 2.9-unit downward shift in LogD at pH 5.5 (LogD = −1.35 vs. the free base's behavior), conferring markedly different aqueous solubility and ionization-dependent partitioning [2]. In screening applications where hit confirmation and SAR expansion depend on reproducible physicochemical behavior, substituting any of these analogs introduces uncontrolled variables in solubility, permeability, and target engagement that invalidate cross-compound comparisons .

Quantitative Differentiation Evidence for N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide Dihydrochloride vs. Closest Analogs


Dihydrochloride Salt vs. Free Base: LogD Shift at Acidic pH Enables Differential Aqueous Handling for HTS

The dihydrochloride salt (CAS 1269105-65-8) exhibits a computed LogD at pH 5.5 of −1.35, compared with a LogD at pH 7.4 of +0.31 for the free base form [1]. This approximately 1.66 log-unit shift between acidic and neutral pH reflects the ionization state of the aniline amino group (predicted pKa ~4.6–5.0 for meta-aminophenyl anilines) and the protonation of the pyrrolidine nitrogen. In practical terms, at the acidic pH typical of many assay buffers (pH 5.5–6.0), the dihydrochloride form is >45-fold more hydrophilic by LogD than at physiological pH, while the free base would require stoichiometric protonation in situ, introducing buffer capacity variability . The dihydrochloride provides a molecular weight of 292.20 g/mol vs. 219.28 g/mol for the free base—a 33% mass increase that must be accounted for in molarity calculations [2].

High-throughput screening Compound solubility Salt form selection LogD profiling

Meta-Substitution (3-Aminophenyl) vs. Ortho (2-Amino) and Para (4-Amino) Isomers: XLogP3 and Complexity Differentiate Pharmacophore Presentation

The three positional isomers exhibit distinct computed lipophilicities: XLogP3 = 1.7 (ortho, CAS 91646-50-3), 1.9 (meta, CAS 891855-91-7 free base), and 1.8 (para, CAS 875923-90-3) [1]. Although tPSA is identical across all three (58.4 Ų), the meta-isomer is 0.2 log units more lipophilic than the ortho-isomer and 0.1 log units more than the para-isomer—differences that translate to approximately 1.6-fold and 1.3-fold higher predicted membrane partitioning, respectively [2]. The molecular complexity index differs as well: 238 for ortho and meta, vs. 230 for para, reflecting the symmetry of the para-substituted ring system [3]. Critically, the meta-amino position places the hydrogen bond donor in a geometry that is neither intramolecularly hydrogen-bonded to the acetamide carbonyl (as is possible with the ortho-isomer) nor fully conjugated with the acetamide π-system (as favored by the para-isomer), yielding a distinct pharmacophoric vector angle for target recognition .

Positional isomerism Pharmacophore modeling Lipophilicity Medicinal chemistry SAR

KINACore Library Membership: Pharmacophore-Based Selection for Kinase Target Space vs. Generic Screening Collections

Compound 4027641 (CAS 1269105-65-8) is a member of the ChemBridge KINACore Library, a computationally curated set of more than 20,000 compounds selected by matching 3D pharmacophore fingerprints against published kinase-active compounds or the adenosine moiety of ATP . This contrasts with compounds sourced from non-kinase-biased diversity libraries, which lack intentional enrichment for kinase pharmacophoric features. The KINACore Library is built from >420 novel scaffolds, with each scaffold represented by multiple analogs available for rapid hit expansion [1]. The library's average physicochemical parameters (MW average = 353, Fsp3 average = 0.53, clogP average = 1.6, TPSA average = 59) frame the context for this compound: with MW 292 (free base) and tPSA 58.4, compound 4027641 sits at the lower-MW, lower-lipophilicity edge of the library distribution, offering lead-like rather than drug-like starting points for medicinal chemistry optimization .

Kinase inhibitor screening Compound library design Pharmacophore fingerprinting Hit identification

Achiral, Rotatable Scaffold with Meta-Amino Functional Handle: Synthetic Tractability for Hit-to-Lead Derivatization vs. Constrained Analogs

The scaffold of compound 4027641 is achiral (no defined stereocenters) and contains 3 rotatable bonds, with two chemically distinct and synthetically addressable functional groups: the meta-amino group on the phenyl ring (suitable for amidation, sulfonylation, or reductive amination) and the pyrrolidine nitrogen (available for quaternization or N-oxide formation upon deprotonation of the salt) . This contrasts with more constrained analogs such as N-[1-(3-aminophenyl)-2-pyrrolidin-1-yl-ethyl]-2-(3,4-dichloro-phenyl)-N-methyl-acetamide, which introduces a chiral center and an N-methyl group that blocks one derivatization vector . The free amino group enables rapid parallel library synthesis via amide coupling with commercial carboxylic acid building blocks—a key advantage for hit-to-lead expansion that is unavailable in N-alkylated or N-acetylated congeners such as N-(3-aminophenyl)acetamide (CAS 102-28-3, m-aminoacetanilide), where the aniline nitrogen is already blocked .

Hit expansion Medicinal chemistry Parallel synthesis Structure-activity relationship

MFCD-Registered, 95% Purity Batch Standard with Rush Stock Availability vs. Custom-Synthesized Positional Isomers

Compound 4027641 bears the MFCD registry number MFCD18483442 and is supplied at 95% purity as a pre-weighed solid from ChemBridge's San Diego RUSH stock, available for delivery within 24–48 hours . By contrast, the ortho-isomer (CAS 91646-50-3) and para-isomer (CAS 875923-90-3) are available from specialty chemical suppliers at varying purity grades (typically 95–98%) but lack the integrated MFCD identifier and guaranteed RUSH availability from a single primary manufacturer . The dihydrochloride form is supplied in amounts as low as 1 mg (5 µmol) through Hit2Lead's online ordering system with discounted screening-compound pricing, whereas the free base (CAS 891855-91-7) is listed by multiple vendors with minimum order quantities that vary and stock status that requires individual verification [1]. This logistical differentiation is material for screening facilities that require rapid hit resupply for concentration-response confirmation assays.

Compound procurement Quality control Reproducibility Screening logistics

Recommended Application Scenarios for N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide Dihydrochloride Based on Verified Differentiation Evidence


Kinase-Focused High-Throughput Screening with Pharmacophore-Enriched Hit Probability

Deploy compound 4027641 as part of a KINACore-based screening cascade against kinase targets, particularly those with ATP-site pharmacophore features matching the 3D fingerprints used in library selection. The compound's membership in the computationally enriched KINACore Library provides a higher prior probability of kinase engagement compared to diversity-library sourcing [1]. Use at 10 mM DMSO stock concentration in 384-well format, consistent with ICCB-Longwood Screening Facility protocols [2]. Upon hit identification, leverage the pre-weighed RUSH stock (1–5 mg) for 24–48 hour resupply to enable immediate concentration-response confirmation (IC₅₀ determination) without synthesis delays .

Positional Isomer SAR Profiling for Aminophenyl Pharmacophore Optimization

Use the meta-amino isomer (CAS 1269105-65-8) as the central scaffold in a systematic positional isomer SAR study alongside the ortho- (CAS 91646-50-3) and para-isomers (CAS 875923-90-3). The quantified XLogP3 differences (Δ = +0.2 vs. ortho, +0.1 vs. para) and the distinct hydrogen-bonding geometry of the meta-amino group allow correlation of lipophilicity and pharmacophoric vector angle with target binding affinity [1]. The dihydrochloride salt's consistent aqueous solubility profile (LogD pH 5.5 = −1.35) ensures uniform compound handling across the isomer set, provided the ortho- and para- comparators are converted to their corresponding hydrochloride salts for matched salt-form comparison [2].

Parallel Library Synthesis via Free Amino Group Derivatization

Exploit the free meta-amino group as a synthetic handle for rapid parallel amide library generation using standard EDC/HOBt/DMAP coupling with diverse carboxylic acid building blocks [1]. The achiral nature of the scaffold eliminates diastereomer formation, and the 3 rotatable bonds provide conformational flexibility for induced-fit target binding. This application leverages the compound's two orthogonal derivatization vectors (aniline NH₂ and pyrrolidine N), which are both accessible after free-basing the dihydrochloride salt [2]. The resulting amide library can be screened without chiral purification, accelerating hit-to-lead timelines and reducing cost per analog .

Physicochemical Comparator for CNS Multiparameter Optimization (MPO) Scoring

Use compound 4027641 as a reference standard in CNS drug discovery programs for calibrating multiparameter optimization (MPO) scores. With MW = 292 (desirability score ~5.5/6 on the CNS MPO scale), tPSA = 58.4 (desirability ~5/6), HBD = 2 (desirability ~4.5/6), and LogP = 0.72 (desirability ~5.5/6), the compound achieves a composite CNS MPO score near 5.1/6, placing it favorably within the desirable CNS drug space (>4/6 threshold) [1]. The dihydrochloride salt's LogD shift at endosomal/lysosomal pH (5.5) provides a measurable model for understanding pH-dependent subcellular trapping in CNS cell types, a parameter not assessable with the free base alone [2].

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